molecular formula C8H11NO3 B2851269 Methyl 4-(aminomethyl)-5-methyl-2-furoate CAS No. 748707-63-3

Methyl 4-(aminomethyl)-5-methyl-2-furoate

Cat. No.: B2851269
CAS No.: 748707-63-3
M. Wt: 169.18
InChI Key: JMQFTBDKRHEIJC-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-5-methyl-2-furoate is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-methyl-2-furoate typically involves the reaction of 5-methylfurfural with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aldehyde group of 5-methylfurfural reacts with formaldehyde and ammonia to form the aminomethyl derivative. The resulting product is then esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity. Catalysts such as acids or bases may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-5-methyl-2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a tetrahydrofuran derivative.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(aminomethyl)-5-methyl-2-furoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-methyl-2-furoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)-2-furoate
  • Methyl 5-(aminomethyl)-2-furoate
  • Methyl 4-(aminomethyl)-5-ethyl-2-furoate

Uniqueness

Methyl 4-(aminomethyl)-5-methyl-2-furoate is unique due to the presence of both the aminomethyl and methyl groups on the furan ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups allows for versatile reactivity and the potential for forming diverse derivatives.

Properties

IUPAC Name

methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFTBDKRHEIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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